molecular formula C22H27FN2O5S B2447594 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 921997-77-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2447594
M. Wt: 450.53
InChI Key: FLRQVYPPAHUCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a class of compounds widely used in medicine for their antimicrobial and diuretic effects123. The presence of the tetrahydrobenzo[b][1,4]oxazepin moiety suggests that this compound might have interesting biological activities, but without specific studies, it’s hard to predict.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydrobenzo[b][1,4]oxazepin ring, followed by the attachment of the sulfonamide group. However, without specific literature, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydrobenzo[b][1,4]oxazepin ring, a sulfonamide group, and various substituents including a propyl and ethoxy group123.



Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or displacement reactions at the sulfur atom. The tetrahydrobenzo[b][1,4]oxazepin ring might also


Scientific Research Applications

Photodynamic Therapy for Cancer

One study highlights the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential as a photosensitizer for photodynamic therapy in cancer treatment. The compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms, suggesting its utility in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Alzheimer's Disease Imaging

Another study focuses on the development of radiofluoro-pegylated phenylbenzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The compounds exhibited high affinity for Aβ(1-42) aggregates and confirmed affinity in vitro autoradiography with sections of post-mortem AD brain, demonstrating their potential as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Carbonic Anhydrase Inhibition

Research into the primary sulfonamide functionality's role in enabling [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors has been explored. The study introduced a novel class of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of therapeutically relevant human carbonic anhydrases (Sapegin et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O5S/c1-5-11-25-18-9-7-15(12-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h7-10,12-13,24H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRQVYPPAHUCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.